![molecular formula C24H22O2 B11927142 (R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is a complex organic compound with a unique spirobi[inden] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol typically involves multiple steps, including the formation of the spirobi[inden] core and the introduction of the hydroxy(phenyl)methyl group. Common synthetic routes may involve:
Formation of the Spirobi[inden] Core: This can be achieved through a Diels-Alder reaction followed by oxidative aromatization.
Introduction of the Hydroxy(phenyl)methyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy(phenyl)methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl Group Derivatives: Compounds like phenyl chloride and benzyl chloride share the phenyl group but differ in their functional groups.
Spirobi[inden] Derivatives: Compounds with similar spirobi[inden] cores but different substituents.
Uniqueness
®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol is unique due to its specific combination of the spirobi[inden] core and the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3R)-4-[(R)-hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol |
InChI |
InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2/t23-,24-/m1/s1 |
InChI Key |
FYJMCPGHDORIAI-DNQXCXABSA-N |
Isomeric SMILES |
C1C[C@@]2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4[C@@H](C5=CC=CC=C5)O |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
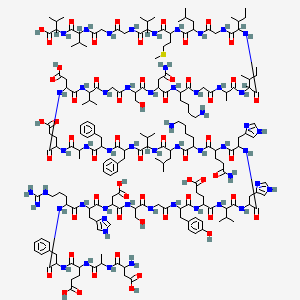
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
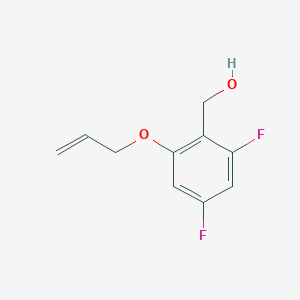
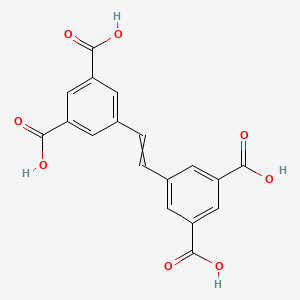
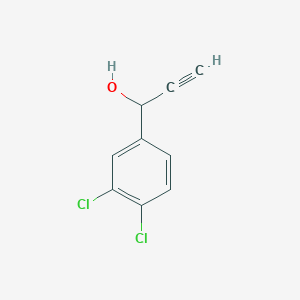
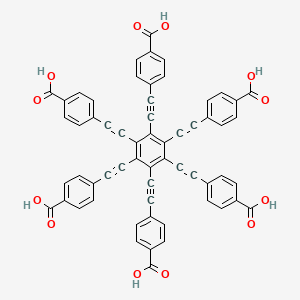
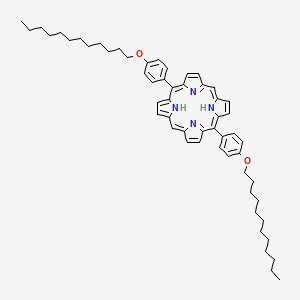
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)
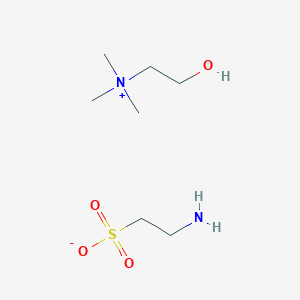
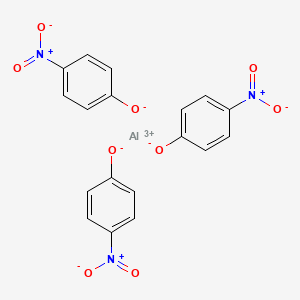
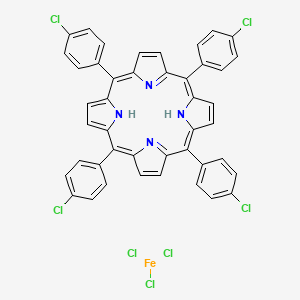
![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)

